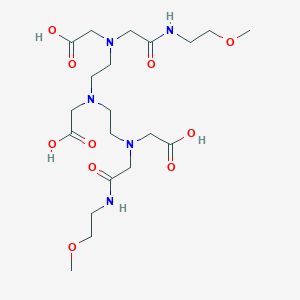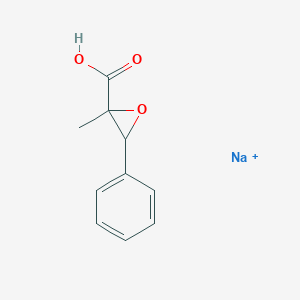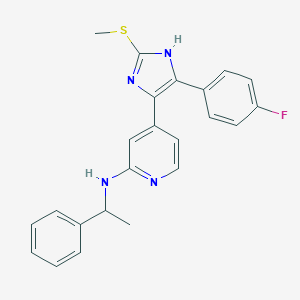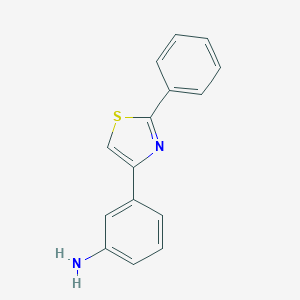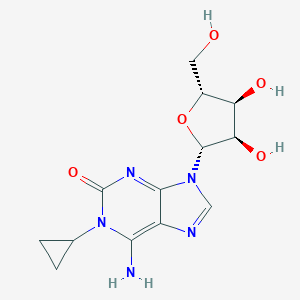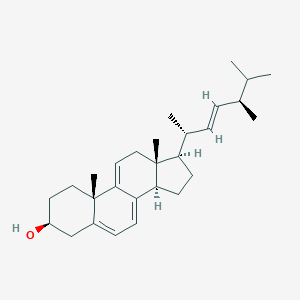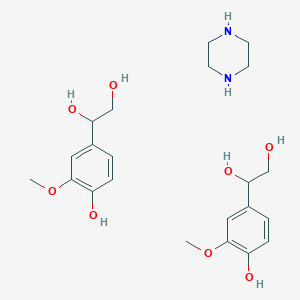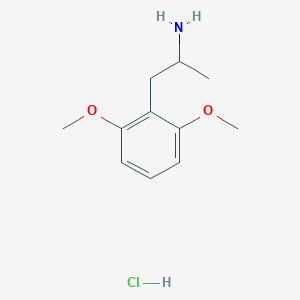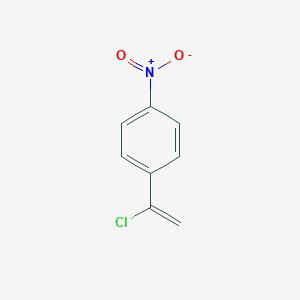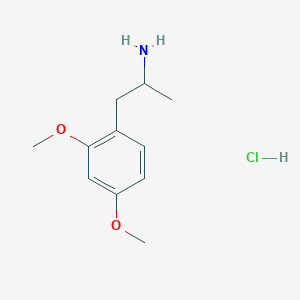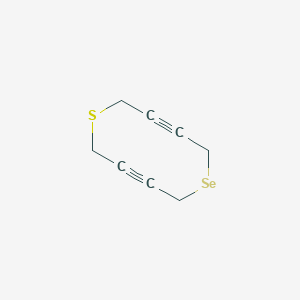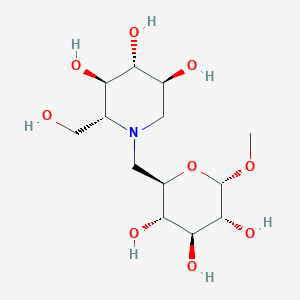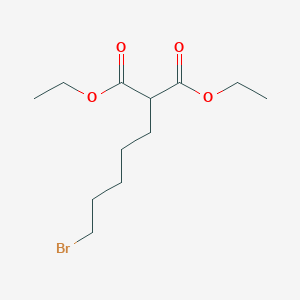![molecular formula C16H22ClN B162585 1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine CAS No. 133763-16-3](/img/structure/B162585.png)
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its structural similarity to ketamine, a well-known anesthetic drug.
作用機序
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, DCK can produce analgesic and antidepressant effects.
生化学的および生理学的効果
DCK has been shown to produce a range of effects on the body, including sedation, dissociation, and hallucinations. It can also cause changes in heart rate, blood pressure, and body temperature. DCK is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
DCK has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its short duration of action and potential for abuse make it difficult to use in long-term studies.
将来の方向性
There are several potential future directions for research on DCK, including its use in combination with other drugs for the treatment of depression and anxiety, and its potential use in the treatment of addiction. Additionally, further studies are needed to determine the long-term effects of DCK on the body and its potential for abuse.
合成法
The synthesis of DCK involves the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the N-methylation of the amine group using formaldehyde and formic acid.
科学的研究の応用
DCK has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have rapid antidepressant effects, similar to ketamine, but with fewer side effects. DCK has also been studied for its potential use in pain management, as it has been shown to have analgesic properties.
特性
CAS番号 |
133763-16-3 |
|---|---|
製品名 |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
分子式 |
C16H22ClN |
分子量 |
263.8 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H22ClN/c1-18(2)12-15-6-4-3-5-14(15)11-13-7-9-16(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3 |
InChIキー |
HYFHPRWFNLMZRE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
正規SMILES |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
その他のCAS番号 |
133763-16-3 |
同義語 |
1-p-chlorobenzyl-2-dimethylaminomethyl-1,2-cyclohexene EM 405 EM-405 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
